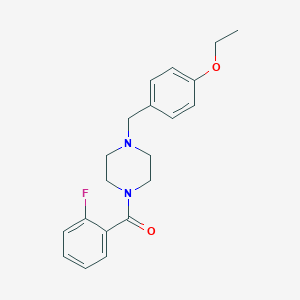
1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine, also known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine and substituted amphetamine classes. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 25B-NBOMe has gained popularity in recent years due to its potent effects and easy availability on the black market.
作用机制
The mechanism of action of 1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine is similar to that of other hallucinogenic drugs. It acts as a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The activation of the 5-HT2A receptor leads to an increase in serotonin levels in the brain, which is responsible for the altered perception and hallucinations experienced by users.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine are similar to those of other hallucinogenic drugs. Users may experience altered perception, hallucinations, and changes in mood and thought processes. The drug may also cause physical symptoms such as increased heart rate, dilated pupils, and increased blood pressure.
实验室实验的优点和局限性
The use of 1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine in lab experiments has several advantages and limitations. One advantage is that it is a potent agonist of the 5-HT2A receptor, which makes it useful for studying the neurochemical mechanisms underlying hallucinogenic drugs. However, the use of 1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine in lab experiments is limited by its potency and potential for toxicity. Researchers must take precautions to ensure the safety of lab personnel and animals when working with this drug.
未来方向
There are several future directions for research on 1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine. One area of research is the development of new drugs that target the 5-HT2A receptor for the treatment of mental health disorders such as depression and anxiety. Another area of research is the development of safer and more effective methods for synthesizing 1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine and other hallucinogenic drugs. Additionally, more research is needed to understand the long-term effects of 1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine use on the brain and body.
Conclusion
1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine is a potent hallucinogenic drug that has gained popularity in recent years. Its use in scientific research has allowed researchers to gain a better understanding of the neurochemical mechanisms underlying hallucinogenic drugs. However, the use of 1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine is limited by its potency and potential for toxicity. Further research is needed to understand the long-term effects of 1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine use and to develop safer and more effective methods for synthesizing and using hallucinogenic drugs.
合成方法
The synthesis of 1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with 1-naphthylamine to form the intermediate 2,5-dimethoxybenzyl-1-naphthylamine. This intermediate is then reacted with piperazine in the presence of a catalyst to form the final product, 1-(2,5-dimethoxybenzyl)-4-(1-naphthoyl)piperazine. The synthesis of 1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine requires advanced knowledge of organic chemistry and is not recommended for non-professionals.
科学研究应用
1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine has been used in scientific research to study the mechanism of action of hallucinogenic drugs. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The use of 1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine in scientific research has allowed researchers to gain a better understanding of the neurochemical mechanisms underlying hallucinogenic drugs.
属性
产品名称 |
1-(2,5-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine |
|---|---|
分子式 |
C24H26N2O3 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-20-10-11-23(29-2)19(16-20)17-25-12-14-26(15-13-25)24(27)22-9-5-7-18-6-3-4-8-21(18)22/h3-11,16H,12-15,17H2,1-2H3 |
InChI 键 |
XSTUXIJZSLIHKI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)


![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)

![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)



![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)

![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)

![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)